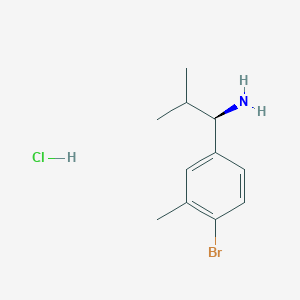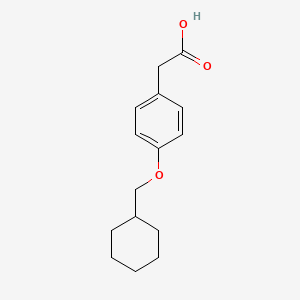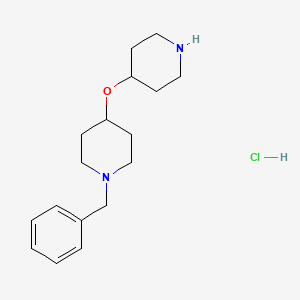![molecular formula C13H20N2O5 B13035582 Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid](/img/structure/B13035582.png)
Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The racemic nature of this compound indicates that it contains equal amounts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butoxycarbonyl (Boc) protecting group. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boc Group: The Boc group is introduced to protect the amine functionalities during subsequent reactions. This is typically done using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid involves its interaction with specific molecular targets. The Boc group protects the amine functionalities, allowing the compound to participate in various chemical reactions without unwanted side reactions. The spirocyclic core provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane-1,3-dione: Another spiro compound with a different ring structure.
Tert-Butoxycarbonyl-L-phenylalanine: A Boc-protected amino acid used in peptide synthesis.
Uniqueness
Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C13H20N2O5 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(4S,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C13H20N2O5/c1-12(2,3)20-11(19)15-5-4-13(7-15)8(9(16)17)6-14-10(13)18/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-,13+/m0/s1 |
InChI Key |
DQTUUKQMHSAXSC-ISVAXAHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)[C@@H](CNC2=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)

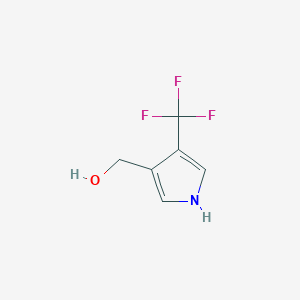
![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)

![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)

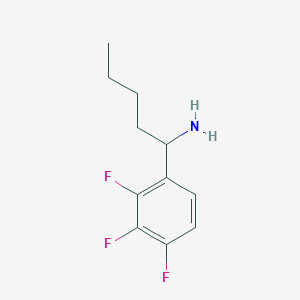

![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
![2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13035595.png)
